N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound contains a thietane ring, which is a four-membered ring containing sulfur, and is further characterized by the presence of a dioxido group, making it a dioxothietane derivative. The presence of the hydrazinecarboximidamide group adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide typically involves the reaction of 1,2,4-triazoles with 2-chloromethylthiirane, followed by oxidation to form the dioxothietane derivative. The reaction conditions often require the use of oxidizing agents and specific solvents to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen atoms into the structure.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, including the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. For example, its antidepressant activity is thought to be related to its interaction with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,1-Dioxidothietan-3-yl)-4-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide: This compound shares the dioxothietane ring and has shown similar antidepressant activity.
3-substituted thietane-1,1-dioxides: These compounds also contain the thietane ring and have been studied for their biological activities.
Uniqueness
N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide is unique due to the presence of the hydrazinecarboximidamide group, which adds to its chemical reactivity and potential biological activity. This makes it distinct from other dioxothietane derivatives and highlights its potential for various applications.
Propriétés
Formule moléculaire |
C5H12N4O2S |
---|---|
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
2-amino-1-(1,1-dioxothietan-3-yl)-1-methylguanidine |
InChI |
InChI=1S/C5H12N4O2S/c1-9(5(6)8-7)4-2-12(10,11)3-4/h4H,2-3,7H2,1H3,(H2,6,8) |
Clé InChI |
STWDVHAKBXPBOD-UHFFFAOYSA-N |
SMILES isomérique |
CN(C1CS(=O)(=O)C1)/C(=N/N)/N |
SMILES canonique |
CN(C1CS(=O)(=O)C1)C(=NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.